molecular formula C9H11ClN2 B11912329 8-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline CAS No. 1367981-56-3

8-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B11912329
CAS No.: 1367981-56-3
M. Wt: 182.65 g/mol
InChI Key: ZLGHTYQOFMIEAT-UHFFFAOYSA-N
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Description

8-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline is an organic compound with the molecular formula C9H11ClN2. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline typically involves the chlorination of 1-methyl-1,2,3,4-tetrahydroquinoxaline. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended use .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Mechanism of Action

The mechanism of action of 8-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with molecular targets in the brain. It has been shown to modulate neurotransmitter systems, particularly the dopaminergic system. This modulation is achieved through inhibition of monoamine oxidase (MAO) and scavenging of free radicals, which contributes to its neuroprotective effects .

Comparison with Similar Compounds

Uniqueness: 8-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 8-position and methyl group at the 1-position make it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

CAS No.

1367981-56-3

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

5-chloro-4-methyl-2,3-dihydro-1H-quinoxaline

InChI

InChI=1S/C9H11ClN2/c1-12-6-5-11-8-4-2-3-7(10)9(8)12/h2-4,11H,5-6H2,1H3

InChI Key

ZLGHTYQOFMIEAT-UHFFFAOYSA-N

Canonical SMILES

CN1CCNC2=C1C(=CC=C2)Cl

Origin of Product

United States

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